molecular formula C24H20O3 B3216484 2-(2-Anthracen-9-yl-ethyl)-6-hydroxy-benzoic acid methyl ester CAS No. 1171924-98-3

2-(2-Anthracen-9-yl-ethyl)-6-hydroxy-benzoic acid methyl ester

Cat. No.: B3216484
CAS No.: 1171924-98-3
M. Wt: 356.4 g/mol
InChI Key: PNCQRYXRARFHCJ-UHFFFAOYSA-N
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Description

2-(2-Anthracen-9-yl-ethyl)-6-hydroxy-benzoic acid methyl ester is a useful research compound. Its molecular formula is C24H20O3 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.14124450 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Studies and Analytical Chemistry

Parabens, including esters of para-hydroxybenzoic acid, are widely used as preservatives in consumer products. Their occurrence, fate, and behavior in aquatic environments have been a topic of environmental studies due to their potential weak endocrine disruptor effects. Research indicates that while parabens are biodegradable, they persist in surface waters and sediments because of continuous introduction from product usage, raising concerns about their environmental impact. Advanced analytical methods for the identification and quantification of parabens in various matrices highlight the importance of monitoring and understanding their distribution in the environment (Haman et al., 2015).

Health Impact Assessments

The health aspects of methyl paraben, a closely related compound, have been extensively reviewed, demonstrating that it is practically non-toxic and non-irritating in acute exposure scenarios. However, concerns about its potential for causing allergic reactions and the need for further studies on its long-term health effects remain. This underscores the importance of evaluating the safety profiles of chemical compounds used in consumer products (Soni et al., 2002).

Material Sciences

Research on semisynthetic resorbable materials derived from hyaluronan esterification presents an example of how esterification techniques can be applied to natural polymers to develop materials with potential clinical applications. These materials, obtained by partial or total esterification, exhibit varied biological properties, offering insights into the design of polymers for biomedical applications (Campoccia et al., 1998).

Properties

IUPAC Name

methyl 2-(2-anthracen-9-ylethyl)-6-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O3/c1-27-24(26)23-16(9-6-12-22(23)25)13-14-21-19-10-4-2-7-17(19)15-18-8-3-5-11-20(18)21/h2-12,15,25H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCQRYXRARFHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1O)CCC2=C3C=CC=CC3=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401225859
Record name Methyl 2-[2-(9-anthracenyl)ethyl]-6-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171924-98-3
Record name Methyl 2-[2-(9-anthracenyl)ethyl]-6-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171924-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[2-(9-anthracenyl)ethyl]-6-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Anthracen-9-yl-ethyl)-6-hydroxy-benzoic acid methyl ester
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2-(2-Anthracen-9-yl-ethyl)-6-hydroxy-benzoic acid methyl ester
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2-(2-Anthracen-9-yl-ethyl)-6-hydroxy-benzoic acid methyl ester
Reactant of Route 4
2-(2-Anthracen-9-yl-ethyl)-6-hydroxy-benzoic acid methyl ester
Reactant of Route 5
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2-(2-Anthracen-9-yl-ethyl)-6-hydroxy-benzoic acid methyl ester
Reactant of Route 6
2-(2-Anthracen-9-yl-ethyl)-6-hydroxy-benzoic acid methyl ester

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